2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications Research on compounds derived from piperazine and chromene has shown their utility in catalysis. For example, l-Piperazine-2-carboxylic acid-derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating significant enantioselectivity and high yields across a range of substrates (Wang et al., 2006).
Anticancer Activity Chromene derivatives have been synthesized and evaluated for their anticancer properties. One study involved the synthesis of 2-oxo-2H-chromenylpyrazolecarboxylates and their screening against human cancer cell lines, indicating potential anticancer activity (Kumar et al., 2013). Another study synthesized carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine derivatives, showing promising anticancer activity against the HeLa cell line (Kumar et al., 2016).
Antimicrobial Agents Compounds with chromene structures have been explored for their antimicrobial potential. For instance, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria (Pouramiri et al., 2017). Another study on chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles revealed high antimicrobial activity, showcasing the potential of chromene derivatives as antimicrobial agents (Azab et al., 2017).
Synthetic Methodologies Innovative synthetic methodologies involving chromenes have been reported, such as the one-pot, three-component synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, demonstrating the versatility of chromene derivatives in synthetic chemistry (Pouramiri et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been found to targettubulin proteins , which play a crucial role in cell division and are a common target for anti-cancer drugs .
Mode of Action
Compounds with similar structures, such as those derived from theindibulin and combretastatin scaffolds , are known to be anti-mitotic agents . Anti-mitotic agents typically work by inhibiting the polymerization of tubulin, disrupting the formation of the mitotic spindle, and thereby preventing cell division .
Biochemical Pathways
Similar compounds have been found to affect thetubulin polymerization pathway , which is crucial for cell division. Disruption of this pathway can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
Similar compounds have showncytotoxic activity against various cancer cell lines
Properties
IUPAC Name |
2-oxo-N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-21(18-16-17-6-1-2-7-19(17)31-22(18)28)24-10-5-15-32(29,30)26-13-11-25(12-14-26)20-8-3-4-9-23-20/h1-4,6-9,16H,5,10-15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYADEMLZRXLCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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